molecular formula C15H21NO B3978893 1-(3-phenylbutanoyl)piperidine

1-(3-phenylbutanoyl)piperidine

Cat. No.: B3978893
M. Wt: 231.33 g/mol
InChI Key: UFFWJAOQBZBQKJ-UHFFFAOYSA-N
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Description

1-(3-Phenylbutanoyl)piperidine is a piperidine derivative characterized by a 3-phenylbutanoyl group attached to the piperidine nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting the Sigma-1 (S1R) receptor, a protein implicated in neurological disorders and cancer . The 3-phenylbutanoyl moiety introduces both hydrophobic and aromatic interactions, which are critical for binding to receptor cavities. For instance, molecular docking studies reveal that the this compound group forms a salt bridge with residue Glu172 in the S1R ligand-binding domain, stabilizing its orientation within the hydrophobic pocket near helices α4 and α5 .

Properties

IUPAC Name

3-phenyl-1-piperidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-13(14-8-4-2-5-9-14)12-15(17)16-10-6-3-7-11-16/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFWJAOQBZBQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(3-Phenylbutyl)piperidine Derivatives

  • Structural Variation: Replaces the butanoyl group with a butyl chain.
  • Biological Activity : These derivatives exhibit S1R binding but display divergent orientations in the receptor pocket. Compounds with larger hydrophobic substituents (e.g., at position 4 of piperidine) exhibit RMSD values >4 Å, indicating conformational flexibility. Despite this, they maintain salt bridge interactions with Glu172 .
  • Key Finding : Increased hydrophobicity enhances adaptation to the S1R hydrophobic cavity, improving binding efficacy .

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)

  • Structural Variation: Features a benzodioxolylcarbonyl group instead of phenylbutanoyl.
  • Biological Activity : Demonstrates anti-fatigue effects in mice and binds to AMPA receptors. Compound 5b (a derivative) shows potent α-glucosidase inhibition (IC50 = 0.207 mM) and stronger AMPA receptor affinity than the lead compound .
  • Key Finding : The benzodioxol group enhances receptor selectivity, likely due to electronic effects from the oxygen-rich aromatic system .

1-(3-Methylbutanoyl)piperidine

  • Structural Variation: Methyl branch at the 3-position of the butanoyl chain.
  • Biological Activity: Limited pharmacological data available, but its isomerism may influence metabolic stability or lipophilicity compared to the phenyl-substituted analogue .

BTCP (1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine)

  • Structural Variation : Incorporates a benzo[b]thiophen-2-yl-cyclohexyl group.
  • Biological Activity: Identified as a trypanothione reductase (TryR) inhibitor via high-throughput screening. Its cyclohexyl moiety mimics PCP derivatives but lacks the phenylbutanoyl group’s flexibility .
  • Key Finding : Structural rigidity from the cyclohexyl group may limit off-target effects but reduce adaptability in diverse binding pockets .

Receptor Selectivity and Binding Profiles

Sigma Receptor Ligands

  • (+)-[<sup>3</sup>H]-3-PPP: A sigma receptor agonist with a 3-hydroxyphenyl-N-propyl group. Autoradiography shows high affinity for hippocampal and hypothalamic regions, similar to this compound’s S1R localization .
  • Key Difference: The absence of a hydroxyl group in this compound may reduce sigma receptor selectivity but improve blood-brain barrier penetration .

Acetylcholinesterase (AChE) Inhibitors

  • E2020 (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine): Features an indanone moiety, achieving potent AChE inhibition (IC50 = 5.7 nM). The rigid indanone structure enhances binding specificity compared to flexible phenylbutanoyl derivatives .

Data Tables

Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives

Compound Name Key Structural Feature Target/Activity Activity Level/Parameter Reference
This compound 3-Phenylbutanoyl group Sigma-1 receptor ligand RMSD >4 Å, salt bridge with Glu172
1-BCP Benzodioxolylcarbonyl group AMPA receptor/α-glucosidase IC50 = 0.207 mM (α-glucosidase)
BTCP Benzo[b]thiophen-cyclohexyl Trypanothione reductase Identified via HTS screening
(+)-[<sup>3</sup>H]-3-PPP 3-Hydroxyphenyl-N-propyl Sigma receptor High hippocampal binding affinity
E2020 Indanone-methylpiperidine Acetylcholinesterase IC50 = 5.7 nM

Table 2: Impact of Substituents on Binding Efficacy

Substituent Type Effect on Binding Example Compound
Hydrophobic groups (e.g., phenyl) Enhances cavity adaptation This compound
Rigid aromatic systems (e.g., indanone) Improves target specificity E2020
Electron-rich groups (e.g., benzodioxol) Modulates receptor selectivity 1-BCP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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